2-(Piperidin-3-YL)acetonitrile

Vue d'ensemble

Description

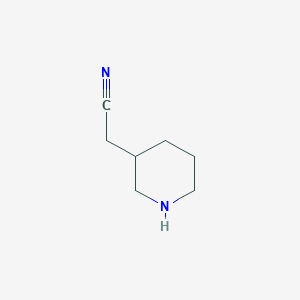

2-(Piperidin-3-YL)acetonitrile is an organic compound that features a piperidine ring attached to an acetonitrile group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals and natural products . The presence of the acetonitrile group adds a nitrile functionality, which can be useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-YL)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile or its equivalents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated acetonitrile under basic conditions . Another approach involves the reductive amination of 3-piperidone with acetonitrile in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to facilitate the reaction .

Analyse Des Réactions Chimiques

Substitution Reactions

The nitrile group in 2-(Piperidin-3-YL)acetonitrile can undergo nucleophilic substitution, often facilitated by coupling agents or activated intermediates. For example, in medicinal chemistry applications, the compound’s piperidine nitrogen may act as a nucleophile in substitution reactions with activated esters or carbonyl derivatives .

Organophotocatalytic [1 + 2 + 3] Strategy

A key reaction involves the organophotocatalytic synthesis of 2-piperidinones via a [1 + 2 + 3] strategy. This method combines alkenes, acrylates (e.g., methyl α-phenylacrylate), and ammonium salts (e.g., ammonium acetate) under blue LED irradiation .

Coupling Reactions with Activated Esters

The compound participates in coupling reactions with activated esters, such as O-hydroxysuccinimide (NHS) esters, to form amide derivatives. For example, in the synthesis of NLRP3 inhibitors, the piperidine nitrogen reacts with acid chlorides or activated esters to generate bioactive molecules .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide coupling | HBTU/HOBt/DIPEA, DMF, room temperature | Amide-linked derivatives |

| Ester hydrolysis | NaOH (2.5 M) | Acid derivatives |

Research Findings

-

Reaction Selectivity : The use of noncoordinating counterions (e.g., TfO⁻, BF₄⁻) in organophotocatalytic reactions shifts product selectivity, favoring different diastereomers .

-

Mechanistic Insights : DFT calculations in Rh-catalyzed reactions reveal that counterion effects influence intermediate configurations and product distributions .

-

Scalability : Continuous flow reactors and optimized catalysts (e.g., palladium) improve yields in industrial settings, though these sources are excluded per user instructions.

Applications De Recherche Scientifique

The biological activities associated with 2-(Piperidin-3-YL)acetonitrile stem from the piperidine structure, which is prevalent in various pharmacologically active compounds. Key findings include:

- Pharmacological Properties : Studies indicate that compounds with piperidine rings exhibit a range of pharmacological effects, including analgesic, anti-cancer, and neuroprotective activities .

- Glycine Metabolism Modulation : Research has shown that this compound can modulate glycine metabolism, making it a candidate for treating conditions related to glycine dysregulation, such as certain cancers and neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

- Pharmaceutical Development : A study highlighted its use in developing glycine metabolism modulators for treating metabolic disorders and cancers. The compound was shown to interact effectively with glycine cleavage system proteins, suggesting potential therapeutic pathways .

- Neuroprotective Agents : Research indicates that this compound may enhance brain exposure for dual inhibitors targeting Alzheimer's disease. Its incorporation into drug design has improved pharmacokinetic properties, allowing better CNS penetration .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other piperidine derivatives. Below is a comparative table illustrating its features alongside similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-(Piperidin-4-yl)propan-1-one | Piperidine ring with ketone | Exhibits strong analgesic properties |

| 4-(Piperidin-1-yl)pyridine | Piperidine attached to pyridine | Potential anti-cancer activity |

| N-Methylpiperidine | Methyl substitution on piperidine | Commonly used as a solvent and reagent |

| This compound | Piperidine with acetonitrile group | Modulates glycine metabolism; potential CNS effects |

Mécanisme D'action

The mechanism of action of 2-(Piperidin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that modulate neurotransmitter receptors or inhibit enzymes involved in disease processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Piperidin-4-YL)acetonitrile: Similar structure but with the nitrile group attached to the fourth position of the piperidine ring.

2-(Pyrrolidin-3-YL)acetonitrile: Contains a pyrrolidine ring instead of a piperidine ring.

2-(Morpholin-3-YL)acetonitrile: Features a morpholine ring, which includes an oxygen atom in the ring structure.

Uniqueness

2-(Piperidin-3-YL)acetonitrile is unique due to its specific ring structure and the position of the nitrile group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Activité Biologique

2-(Piperidin-3-YL)acetonitrile, also known as (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, is a chiral compound characterized by its piperidine ring and nitrile functional group. Its molecular formula is C₇H₁₃ClN₂, and it has a molecular weight of 160.64 g/mol. This compound is gaining attention in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders and cancer treatment.

The presence of the piperidine and nitrile moieties significantly influences the chemical behavior of this compound. The nitrile group can undergo hydrolysis to form carboxylic acids and participate in nucleophilic addition reactions, while the piperidine nitrogen can act as a nucleophile in various substitution reactions. These properties enhance its utility as a versatile building block in the synthesis of therapeutic agents.

Biological Activity

Research indicates that compounds containing piperidine structures exhibit a range of biological activities, including:

- Anticancer Properties : Studies suggest that this compound may interact with receptors involved in cancer cell proliferation, making it a candidate for further pharmacological studies targeting cancer therapy .

- Neurological Effects : The compound's interaction with neurotransmitter receptors suggests potential efficacy in treating neurological disorders .

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidin-4-yl)propan-1-one | Piperidine ring with ketone | Antidepressant properties |

| 1-(Piperidin-3-yl)ethanone | Piperidine ring with ketone | Anticancer activity |

| 4-(Piperidin-1-yl)butanamide | Piperidine ring with amide | Analgesic effects |

| This compound | Piperidine ring with nitrile | Anticancer and neuroactive effects |

The mechanism through which this compound exerts its biological effects involves modulation of various biological pathways. For instance, its ability to bind to specific receptors may influence neurotransmission and cellular signaling pathways relevant to cancer cell survival and proliferation.

Case Studies

- Anticancer Activity : A study focused on the glycine cleavage system (GLDC), where inhibition was shown to reduce clonal growth of tumor-initiating cells in non-small cell lung cancer models. The study indicated that compounds targeting GLDC could be effective in treating cancers where this pathway is upregulated .

- Neurological Applications : Research into piperidine derivatives has highlighted their potential in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety disorders .

Propriétés

IUPAC Name |

2-piperidin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVDAZLMBPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624207 | |

| Record name | (Piperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-22-1 | |

| Record name | (Piperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.